molecular formula C8H17O5P B175895 Methyl 3-(diethoxyphosphoryl)propanoate CAS No. 1112-94-3

Methyl 3-(diethoxyphosphoryl)propanoate

Cat. No.: B175895
CAS No.: 1112-94-3
M. Wt: 224.19 g/mol
InChI Key: TXMSAFGVEZUMPX-UHFFFAOYSA-N
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Description

Methyl 3-(diethoxyphosphoryl)propanoate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(diethoxyphosphoryl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a Michael addition mechanism, resulting in the formation of the desired product.

Reaction Conditions:

    Reactants: Methyl acrylate, diethyl phosphite

    Catalyst/Base: Sodium hydride

    Solvent: Tetrahydrofuran

    Temperature: Room temperature

    Time: Several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diethoxyphosphoryl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, amines

Major Products

    Oxidation: Phosphonic acids

    Reduction: Alcohols

    Substitution: Substituted phosphonates

Scientific Research Applications

Methyl 3-(diethoxyphosphoryl)propanoate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug or a pharmacophore in drug design.

    Materials Science: Utilized in the development of novel materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl 3-(diethoxyphosphoryl)propanoate depends on its application. In medicinal chemistry, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved can vary based on the specific drug design and therapeutic area.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethoxyphosphoryl)propanoate
  • Ethyl 3-(diethoxyphosphoryl)propanoate
  • Methyl 3-(diethoxyphosphoryl)butanoate

Uniqueness

Methyl 3-(diethoxyphosphoryl)propanoate is unique due to its specific diethoxyphosphoryl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

methyl 3-diethoxyphosphorylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-4-12-14(10,13-5-2)7-6-8(9)11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMSAFGVEZUMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297925
Record name methyl 3-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-94-3
Record name NSC119293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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